Furfural-d4 (Stabilized with BHT)
Overview
Description
Furfural-d4 is the labeled form of Furfural, a fermentation inhibitor.
Mechanism of Action
Target of Action
Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .
Biochemical Pathways
Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone
Action Environment
Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .
Cellular Effects
The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .
Molecular Mechanism
The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .
Metabolic Pathways
Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins
Properties
IUPAC Name |
deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBIBNJHNGZAN-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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